molecular formula C9H12 B6235864 2-ethynylspiro[3.3]heptane CAS No. 2408959-36-2

2-ethynylspiro[3.3]heptane

Cat. No. B6235864
CAS RN: 2408959-36-2
M. Wt: 120.2
InChI Key:
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Description

Synthesis Analysis

Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Important advances in the field of synthetic photochemistry have exploited the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates, engaging these species in intermolecular coupling reactions under visible light irradiation .


Molecular Structure Analysis

2-ethynylspiro[3.3]heptane is a highly branched and ringed organic compound. It contains two triple bonds (ethynyl groups) at one of its ends.

Future Directions

Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Therefore, future research may focus on overcoming these challenges and exploring the potential applications of 2-ethynylspiro[3.3]heptane in drug discovery and other fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynylspiro[3.3]heptane can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Ethynylmagnesium bromide", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Preparation of 2-ethynylcyclohexanone by reacting cyclohexanone with ethynylmagnesium bromide in diethyl ether.", "Step 2: Reduction of 2-ethynylcyclohexanone to 2-ethynylcyclohexanol using sodium borohydride in methanol.", "Step 3: Conversion of 2-ethynylcyclohexanol to 2-ethynylcyclohexene by dehydration using acetic acid as a catalyst.", "Step 4: Formation of 2-ethynylspiro[3.3]heptane by reacting 2-ethynylcyclohexene with benzaldehyde in the presence of sodium hydroxide and hydrochloric acid as a catalyst.", "Step 5: Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from petroleum ether." ] }

CAS RN

2408959-36-2

Product Name

2-ethynylspiro[3.3]heptane

Molecular Formula

C9H12

Molecular Weight

120.2

Purity

95

Origin of Product

United States

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